molecular formula C20H19N5O4S B2465006 N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide CAS No. 899751-01-0

N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide

Cat. No. B2465006
CAS RN: 899751-01-0
M. Wt: 425.46
InChI Key: GVGQYANVXFBJPX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, a thieno ring, and an oxalamide group. Pyrazole rings are common in many pharmaceutical compounds due to their ability to readily form stable structures and interact with various biological targets . Thieno rings are sulfur-containing heterocycles that are also found in many biologically active compounds . Oxalamides are amides of oxalic acid and can participate in various chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrazole and thieno rings, followed by the introduction of the oxalamide group. The exact synthesis route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. For example, the oxalamide group might make the compound susceptible to hydrolysis, while the pyrazole and thieno rings might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of polar functional groups might increase its solubility in water .

Scientific Research Applications

Catalysis and Enantioselective Hydrogenation

Metal nanoparticles (NPs) stabilized with chiral ligands have been synthesized using this compound. These NPs serve as catalysts in enantioselective hydrogenation reactions. Specifically, they have been applied to hydrogenate substrates such as ethyl pyruvate, 1-phenylpropane-1,2-dione, acetophenone, 2,3-butanedione, and 3,4-hexanedione. The presence of the chiral ligand on the metal surface leads to high conversion levels and enantioselectivities, making these heterogeneous catalytic systems promising for various applications .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Many drugs that contain pyrazole rings work by interacting with enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with the compound would depend on factors such as its toxicity, reactivity, and environmental impact. These properties would need to be evaluated through laboratory testing .

Future Directions

Future research on this compound could involve further studies on its synthesis, properties, and potential applications. For example, it could be tested for biological activity against various targets to assess its potential as a pharmaceutical compound .

properties

IUPAC Name

N'-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4S/c1-13-5-7-15(8-6-13)25-18(16-11-30(28,29)12-17(16)24-25)23-20(27)19(26)22-10-14-4-2-3-9-21-14/h2-9H,10-12H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGQYANVXFBJPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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